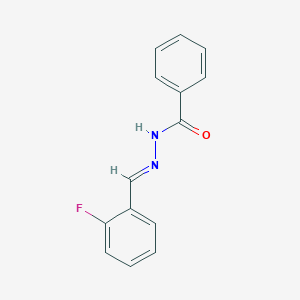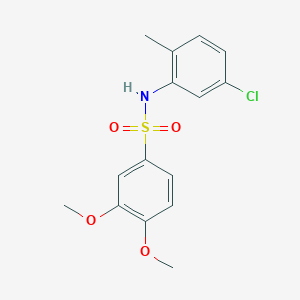
N'-(2-fluorobenzylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorobenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FBH is a hydrazone derivative that is synthesized through a condensation reaction between 2-fluorobenzaldehyde and benzohydrazide.
科学研究应用
N'-(2-fluorobenzylidene)benzohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. N'-(2-fluorobenzylidene)benzohydrazide has also been found to have anti-inflammatory and anti-oxidant properties, which could potentially be useful in the treatment of various diseases.
作用机制
The mechanism of action of N'-(2-fluorobenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. N'-(2-fluorobenzylidene)benzohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. N'-(2-fluorobenzylidene)benzohydrazide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-(2-fluorobenzylidene)benzohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in tumor cells. N'-(2-fluorobenzylidene)benzohydrazide has also been found to inhibit cell migration and invasion, which are important processes in tumor metastasis. In addition, N'-(2-fluorobenzylidene)benzohydrazide has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which could potentially be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using N'-(2-fluorobenzylidene)benzohydrazide in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. N'-(2-fluorobenzylidene)benzohydrazide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using N'-(2-fluorobenzylidene)benzohydrazide is its low solubility in water, which can make it difficult to prepare solutions for certain experiments. In addition, N'-(2-fluorobenzylidene)benzohydrazide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several future directions for the use of N'-(2-fluorobenzylidene)benzohydrazide in scientific research. One potential direction is the development of N'-(2-fluorobenzylidene)benzohydrazide-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of N'-(2-fluorobenzylidene)benzohydrazide and to determine its efficacy and safety in vivo. Another potential direction is the use of N'-(2-fluorobenzylidene)benzohydrazide as a tool for studying the role of MMPs and the NF-κB signaling pathway in various diseases. Finally, the development of more soluble derivatives of N'-(2-fluorobenzylidene)benzohydrazide could potentially overcome some of the limitations of using N'-(2-fluorobenzylidene)benzohydrazide in lab experiments.
合成方法
The synthesis of N'-(2-fluorobenzylidene)benzohydrazide involves a condensation reaction between 2-fluorobenzaldehyde and benzohydrazide. The reaction is carried out in the presence of a catalyst, typically acetic acid or sulfuric acid, and under reflux conditions. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol. The yield of N'-(2-fluorobenzylidene)benzohydrazide is typically around 60-70%.
属性
分子式 |
C14H11FN2O |
|---|---|
分子量 |
242.25 g/mol |
IUPAC 名称 |
N-[(E)-(2-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11FN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |
InChI 键 |
BXIIVGFLDBHJKU-MHWRWJLKSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)


![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)